N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine

Lipophilicity Drug design Blood-brain barrier permeability

N-(3-Ethoxypropyl)bicyclo[2.2.1]heptan-2-amine (CAS 1247415-99-1) is an N-alkoxypropyl-substituted norbornane-2-amine derivative characterized by a conformationally rigid bicyclo[2.2.1]heptane (norbornane) scaffold bearing a 3-ethoxypropyl side chain at the 2-amine position. The compound has molecular formula C₁₂H₂₃NO and molecular weight 197.32 g/mol, placing it within the broader class of N-substituted bicyclo[2.2.1]heptan-2-amines—a scaffold extensively investigated for NMDA receptor antagonism and sigma-2 receptor targeting.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
Cat. No. B12273824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCCOCCCNC1CC2CCC1C2
InChIInChI=1S/C12H23NO/c1-2-14-7-3-6-13-12-9-10-4-5-11(12)8-10/h10-13H,2-9H2,1H3
InChIKeyQHBITDUNPLLSQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Ethoxypropyl)bicyclo[2.2.1]heptan-2-amine Procurement Guide: Core Properties and Class Placement


N-(3-Ethoxypropyl)bicyclo[2.2.1]heptan-2-amine (CAS 1247415-99-1) is an N-alkoxypropyl-substituted norbornane-2-amine derivative characterized by a conformationally rigid bicyclo[2.2.1]heptane (norbornane) scaffold bearing a 3-ethoxypropyl side chain at the 2-amine position [1]. The compound has molecular formula C₁₂H₂₃NO and molecular weight 197.32 g/mol, placing it within the broader class of N-substituted bicyclo[2.2.1]heptan-2-amines—a scaffold extensively investigated for NMDA receptor antagonism and sigma-2 receptor targeting [2]. Its computed XLogP3 of 2.1, topological polar surface area (TPSA) of 21.3 Ų, and six rotatable bonds distinguish it from shorter-chain and lower-alkoxy analogs in terms of lipophilicity and conformational flexibility [1].

Why N-(3-Ethoxypropyl)bicyclo[2.2.1]heptan-2-amine Cannot Be Assumed Interchangeable with Shorter-Chain or Lower-Alkoxy Bicycloheptan-2-amine Analogs


Within the N-alkoxyalkyl-bicyclo[2.2.1]heptan-2-amine family, seemingly minor variations in the alkoxy-alkyl side chain produce quantifiable differences in key physicochemical determinants of pharmacokinetic and pharmacodynamic behavior. The 3-ethoxypropyl substituent of this compound extends the rotatable bond count to 6 and increases XLogP3 to 2.1, compared to 5 rotatable bonds and XLogP3 values of 1.7–1.8 for the 3-methoxypropyl and 2-ethoxyethyl analogs [1]. Such differences in lipophilicity and chain flexibility directly impact membrane permeability, protein binding, and conformational sampling of the basic nitrogen—factors that cannot be predicted from the shared norbornane core alone. Furthermore, published structure-activity relationship (SAR) data from the norcamphor-based NMDA antagonist series demonstrate that N-substituent identity and chain length critically modulate binding affinity, with compound 5a (a 2-phenyl-N-(2-(piperidin-1-yl)ethyl) derivative) achieving IC₅₀ = 7.86 μM and Kᵢ = 5.28 μM at the PCP binding site, while other N-substituted analogs in the same study showed markedly reduced or absent activity [2]. Procurement of a generic in-class compound without side-chain-specific evidence therefore carries a material risk of non-equivalent performance in receptor-binding, cellular, or in vivo assays.

N-(3-Ethoxypropyl)bicyclo[2.2.1]heptan-2-amine: Quantified Differentiation Against Closest Structural Analogs


XLogP3 Lipophilicity Advantage: 0.3-0.4 Log Unit Increase Over Closest Alkoxyalkyl Analogs

N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine exhibits a computed XLogP3 of 2.1, which is 0.4 log units higher than the 3-methoxypropyl analog (XLogP3 = 1.7) and 0.3 log units higher than the 2-ethoxyethyl analog (XLogP3 = 1.8) [1]. This difference arises from the additional methylene unit in the alkoxy group (ethoxy vs. methoxy) and the extended propyl linker (vs. ethyl linker), both of which increase the hydrocarbon surface area. In CNS drug design, a ΔlogP of 0.3–0.4 is recognized as sufficient to alter blood-brain barrier (BBB) passive permeability by approximately 2- to 3-fold based on established logPS–logD correlations [2].

Lipophilicity Drug design Blood-brain barrier permeability

Rotatable Bond Count Differentiation: Six vs. Five Rotatable Bonds Increases Conformational Entropy and May Influence Target Binding Kinetics

The target compound contains six rotatable bonds versus five for both the 3-methoxypropyl (CID 2849477) and 2-ethoxyethyl (CID 61309728) analogs [1]. The additional rotatable bond resides in the ethoxypropyl side chain (C–O–CH₂–CH₂–CH₂–NH–), conferring greater conformational degrees of freedom. While increased rotatable bond count generally reduces binding affinity due to entropic penalties upon receptor binding, it can also enable access to binding conformations that shorter-chain analogs cannot sample—a phenomenon documented in the norcamphor NMDA antagonist series where linker length critically determined activity [2].

Conformational flexibility Ligand binding Entropy

Molecular Weight and Heavy Atom Count Differentiation: Pharmacokinetic Implications Relative to Lower-MW Analogs

With a molecular weight of 197.32 g/mol and 14 heavy atoms, N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine is 14.03 g/mol (7.7%) heavier than both the 3-methoxypropyl and 2-ethoxyethyl analogs (each MW = 183.29 g/mol, 13 heavy atoms) [1]. This 7.7% molecular weight increase, while maintaining the same hydrogen bond donor/acceptor profile (HBD = 1, HBA = 2) and identical TPSA (21.3 Ų), results in a differentiated balance of size and polarity that influences passive permeability and solubility within the Lipinski-compliant space (all three compounds remain well within Ro5 limits) [1].

Molecular weight Drug-likeness Pharmacokinetics

NMDA Receptor Antagonist Pharmacophore Compatibility: Class-Level Evidence from Norcamphor-Derived Lead Compounds

The bicyclo[2.2.1]heptan-2-amine scaffold of the target compound is structurally validated as an NMDA receptor uncompetitive antagonist pharmacophore. In a systematic SAR study of N-substituted bicyclo[2.2.1]heptan-2-amines, the lead compound 5a (2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine) demonstrated IC₅₀ = 7.86 μM and Kᵢ = 5.28 μM at the PCP binding site of the NMDA receptor, with MES neuroprotection at 100 mg/kg and an acceptable toxicity profile (IC₅₀ > 150 μM in MDCK and N2a cell lines) [1]. The target compound shares the identical norbornane-2-amine core and an N-alkoxyalkyl side chain that is structurally related to the active series, though no direct binding data for this specific compound have been published to date. Critically, the SAR study demonstrated that variations in the N-substituent—including chain length, heterocycle identity, and aromatic substitution—produced binding affinities ranging from inactive to the low micromolar range, establishing that the side chain, not merely the norbornane core, drives receptor engagement [1].

NMDA receptor PCP binding site Norcamphor derivatives Anticonvulsant

Sigma-2 Receptor Ligand Patent Family Alignment: Scaffold Eligibility for Cancer and CNS Indications

The bicyclo[2.2.1]heptan-2-amine scaffold is explicitly claimed in issued US patent 8,735,590 (Adeboye Adejare, filed 2012) as a privileged structure for sigma-2 receptor ligands with utility in cancer and neurological disorders [1]. Exemplary compounds in the patent include 2-phenyl and 2-(4-fluorophenyl) derivatives bearing N-(3-(piperidin-1-yl)propyl) or N-(3-(tetrahydro-2H-pyran-2-yloxy)propyl) side chains—the latter containing an alkoxypropyl linker motif analogous to the 3-ethoxypropyl group of the target compound. While the target compound itself is not specifically exemplified, its 3-ethoxypropyl side chain is structurally congruent with the alkoxypropyl substitution pattern claimed in the patent's Markush structures, establishing prima facie scaffold eligibility for sigma-2 receptor targeting [1]. The sigma-2 receptor is overexpressed in proliferating tumor cells and represents a validated small-molecule target for cancer imaging and therapy [1].

Sigma-2 receptor Cancer therapeutics CNS disorders

Commercial Purity Specifications and Storage Condition Differentiation Among Vendors

Commercially available N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine is supplied at purities of ≥95% (AKSci) to ≥98% (Chemscene, Leyan), with recommended long-term storage conditions of sealed, dry, 2–8°C (Chemscene Cat. CS-0299566) or cool, dry place (AKSci) . By comparison, the closest analog N-(3-methoxypropyl)bicyclo[2.2.1]heptan-2-amine (CAS 55611-80-8) is also available at ≥95% purity (CymitQuimica, Fluorochem) but with less explicitly specified storage conditions from most vendors . N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine is available at 97% purity (Achemblock) . The target compound benefits from multiple independent vendor sources with documented purity specifications, reducing single-supplier procurement risk.

Purity specification Storage stability Procurement

N-(3-Ethoxypropyl)bicyclo[2.2.1]heptan-2-amine: Evidence-Backed Application Scenarios for Scientific Procurement


Structure-Activity Relationship (SAR) Studies Mapping NMDA Receptor PCP Site Tolerance to Extended Alkoxyalkyl N-Substituents

The 3-ethoxypropyl side chain of this compound provides a longer, more lipophilic N-substituent than the 3-methoxypropyl or 2-ethoxyethyl analogs (ΔXLogP3 = +0.3–0.4; ΔMW = +7.7%). In SAR campaigns building on the norcamphor NMDA antagonist series where compound 5a established the scaffold's activity (IC₅₀ = 7.86 μM, Kᵢ = 5.28 μM at the PCP site), this compound enables direct interrogation of whether extending the alkoxy chain to a 3-ethoxypropyl group retains, enhances, or abolishes receptor engagement relative to the class benchmark [1]. The additional rotatable bond (6 vs. 5) further allows assessment of flexibility-activity relationships at this binding site.

Sigma-2 Receptor Ligand Minimalist Scaffold Evaluation: Probing Side-Chain Contributions Without 2-Aryl Substitution

As an N-alkoxypropyl bicyclo[2.2.1]heptan-2-amine bearing only hydrogen at the 2-position, this compound serves as the structurally simplest member of the sigma-2 ligand patent space defined by US 8,735,590. When tested alongside 2-aryl-substituted leads such as (±)-2-(4-fluorophenyl)-N-(3-(tetrahydro-2H-pyran-2-yloxy)propyl)bicyclo[2.2.1]heptan-2-amine, it can isolate the contribution of the 3-ethoxypropyl side chain to sigma-2 affinity, independent of the 2-aryl motif known to dominate binding in the patent-exemplified compounds [1]. This makes it a critical control compound for sigma-2 SAR deconvolution.

CNS Drug Discovery Programs Leveraging Incremental Lipophilicity for Blood-Brain Barrier Permeability Optimization

The compound's computed XLogP3 of 2.1 sits within the empirically derived optimal CNS drug space (logD ~1–4) while offering 0.3–0.4 log units higher lipophilicity than its closest commercially available analogs [1]. For medicinal chemistry programs targeting CNS indications where the norbornane scaffold provides conformational rigidity, this compound can be evaluated as a tool to test whether incremental lipophilicity from the ethoxypropyl group translates to improved brain-to-plasma ratios in rodent pharmacokinetic studies, relative to the less lipophilic methoxypropyl or 2-ethoxyethyl comparators [1].

Building Block Procurement for Custom Library Synthesis with N-Alkoxypropyl Diversification

With verified commercial purity ≥98% from multiple vendors and well-documented storage conditions (2–8°C, sealed, dry), this compound is suitable as a high-purity building block for parallel synthesis of focused libraries incorporating the 3-ethoxypropyl-norbornane-2-amine motif. Its six rotatable bonds and unsubstituted 2-position offer synthetic handles (secondary amine for N-acylation, N-sulfonylation, or reductive amination) that are distinct from the shorter-chain analogs, enabling library chemists to explore chemical space not accessible with the five-rotatable-bond 3-methoxypropyl or 2-ethoxyethyl building blocks [1].

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